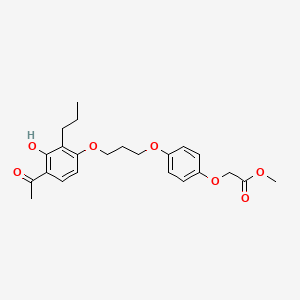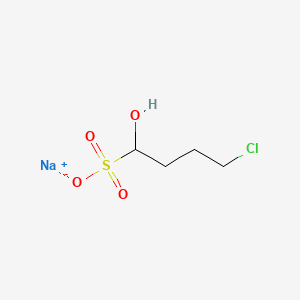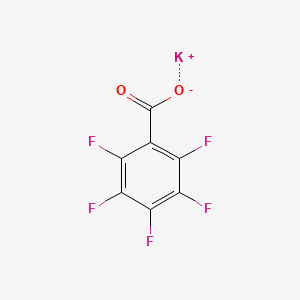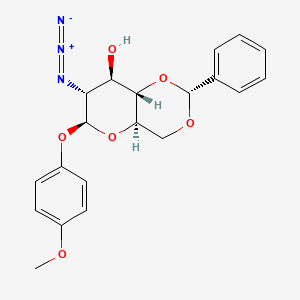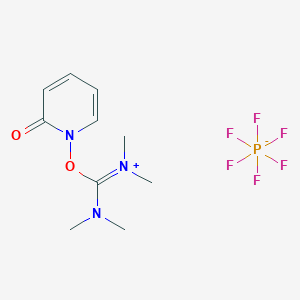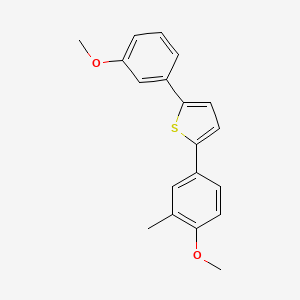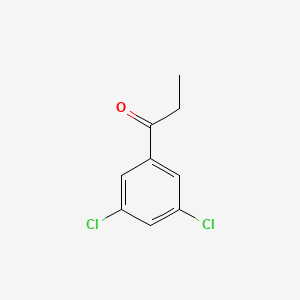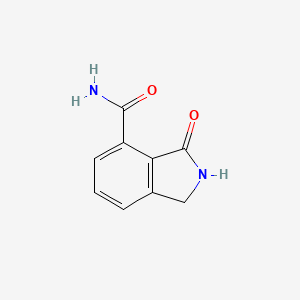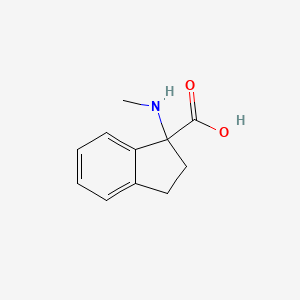
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Übersicht
Beschreibung
Typically, the description of a compound includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide valuable information about its reactivity and stability, as well as potential uses for the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives have been investigated for their potential neuroprotective properties. A study involving the synthesis of a natural quinoline alkaloid showed its significant neuroprotective effects in a Parkinson's disease model, suggesting its potential as a therapeutic candidate for treating neurodegenerative diseases (Lee et al., 2022).
Antibacterial Activity
Derivatives of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid have been synthesized and tested for antibacterial activity. A series of esters, carbonitriles, and carboxamides were evaluated, showing protection against E. coli and several other gram-negative bacterial infections (Santilli et al., 1975).
Anti-inflammatory Activities
Compounds derived from 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid have been reported to possess anti-inflammatory activities. A study found that specific synthesized derivatives exerted moderate anti-inflammatory activity, comparable to indomethacin, a well-known anti-inflammatory drug (Tozkoparan et al., 1999).
Radiolabeling and Biodistribution
The potential of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid derivatives in radiolabeling and biodistribution has been explored. A study involving methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, demonstrated its ability to cross the blood-brain barrier and accumulate in cortical brain areas, indicating its potential for PET studies (Yu et al., 2003).
Biological Activity of Indanone Derivatives
Indanone derivatives, closely related to 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid, have been found to have a broad range of biological activities including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential use in the treatment of neurodegenerative diseases (Turek et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Future directions in the study of a compound might involve further exploration of its properties, potential uses, or mechanisms of action. This could include developing new synthetic methods, investigating potential applications in medicine or industry, or studying its behavior in biological systems .
Eigenschaften
IUPAC Name |
1-(methylamino)-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-11(10(13)14)7-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKMLPSEFBTHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



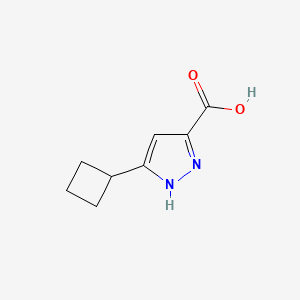
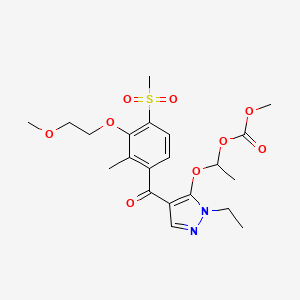
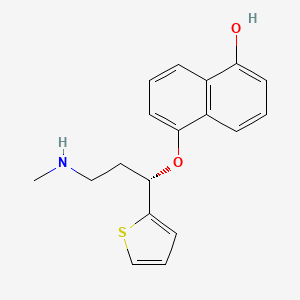
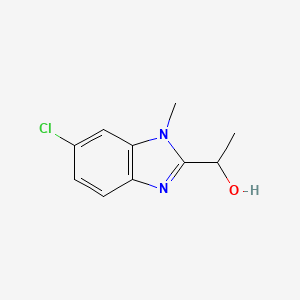
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
